Tribenzoyloxysilyl Benzoate
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Overview
Description
Tribenzoyloxysilyl Benzoate is an organosilicon compound characterized by the presence of three benzoyloxy groups attached to a silicon atom, which is further bonded to a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribenzoyloxysilyl Benzoate can be synthesized through the reaction of tribenzoyloxysilane with benzoic acid under specific conditions. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where tribenzoyloxysilane and benzoic acid are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Tribenzoyloxysilyl Benzoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield benzoic acid and tribenzoyloxysilane.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzoate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids at room temperature.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Oxidation/Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products:
Hydrolysis: Benzoic acid and tribenzoyloxysilane.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Tribenzoyloxysilyl Benzoate has several applications in scientific research:
Materials Science:
Organic Synthesis: The compound serves as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism by which Tribenzoyloxysilyl Benzoate exerts its effects is primarily through its ability to undergo hydrolysis and substitution reactions. The silicon atom in the compound acts as a central point for these reactions, allowing for the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Tribenzoyloxysilane: Similar in structure but lacks the benzoate group.
Benzoic Acid Esters: Compounds like methyl benzoate and ethyl benzoate share the benzoate moiety but differ in their ester groups.
Organosilicon Compounds: Other silicon-containing compounds with different organic groups attached to the silicon atom.
Uniqueness: Tribenzoyloxysilyl Benzoate is unique due to the presence of both benzoyloxy and benzoate groups attached to the silicon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and materials science.
Properties
IUPAC Name |
tribenzoyloxysilyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8Si/c29-25(21-13-5-1-6-14-21)33-37(34-26(30)22-15-7-2-8-16-22,35-27(31)23-17-9-3-10-18-23)36-28(32)24-19-11-4-12-20-24/h1-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYANNUSOCIPFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O[Si](OC(=O)C2=CC=CC=C2)(OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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